Surface Area and Particle Morphology: LCH (Non-Alkali Route) vs. Prior Art LCH (Sodium Carbonate Route)
Lanthanum carbonate hydroxide (LCH) synthesized via the non-alkali metal carbonate route (present invention, US 11,406,663) exhibits a 2- to 3-fold higher surface area compared to prior art LCH produced using sodium carbonate, along with a fundamentally different particle morphology (spherical primary particles vs. needles and plates) and a distinct polymorph matching ICDD file 26-815 instead of ICDD 49-981 [1]. Additionally, the non-alkali route yields LCH with residual sodium content ≤ 0.5% by weight (alkali-metal basis), whereas prior art LCH contains up to 1% sodium originating from the sodium-containing precursors used [1]. This reduced alkali content is therapeutically relevant because chronic sodium loading is undesirable in end-stage renal disease patients [1].
| Evidence Dimension | Surface area, particle morphology, polymorph identity, and sodium impurity content |
|---|---|
| Target Compound Data | 2-3× higher surface area than prior art; spherical primary particles; polymorph ICDD 26-815; sodium ≤ 0.5 wt% |
| Comparator Or Baseline | Prior art LCH (US Patent 7,588,782 route): baseline surface area; needle/plate morphology; polymorph ICDD 49-981; sodium up to 1 wt% |
| Quantified Difference | Surface area: 2- to 3-fold increase; Sodium: ≥ 50% reduction; Morphology: spherical vs. acicular; Polymorph: ICDD 26-815 vs. 49-981 |
| Conditions | Synthesis comparison: non-alkali metal carbonate (e.g., ammonium carbonate) at pH ≥ 4.5 and 65–110 °C vs. sodium carbonate route; characterization by PXRD, SEM, ICP |
Why This Matters
Higher surface area directly correlates with faster phosphate binding kinetics, while lower sodium content reduces cardiovascular risk in the target chronic kidney disease population—a key procurement differentiator when sourcing LCH as an API intermediate.
- [1] US Patent 11,406,663 B2. Gore AY, et al. Lanthanum Carbonate Hydroxide, Lanthanum Oxycarbonate and Methods of Their Manufacture and Use. Issued August 9, 2022. (Unicycive Therapeutics Inc.) View Source
